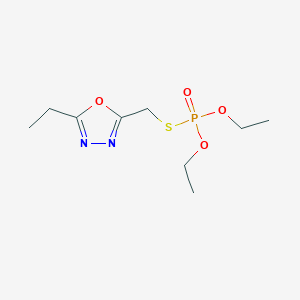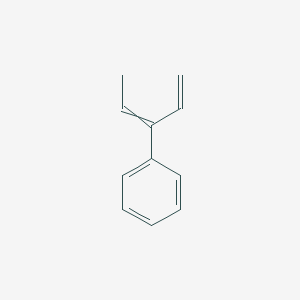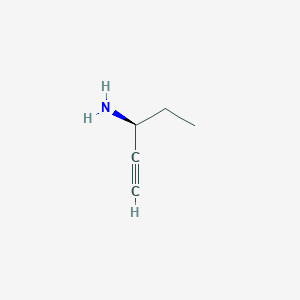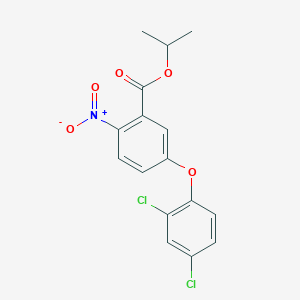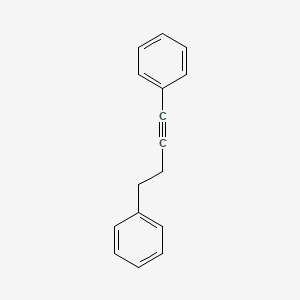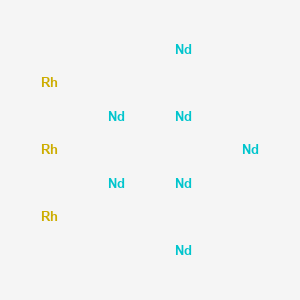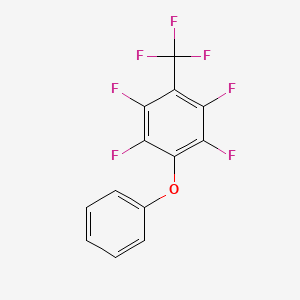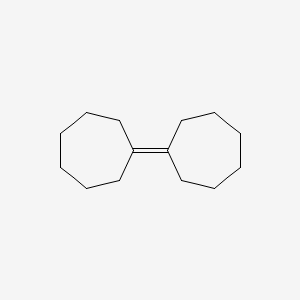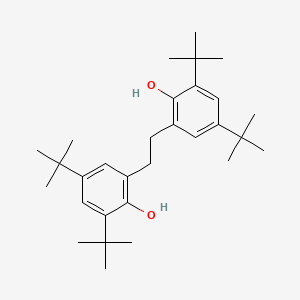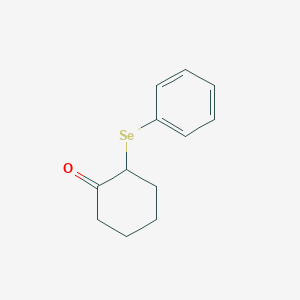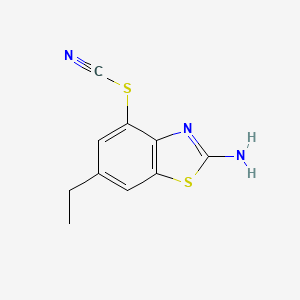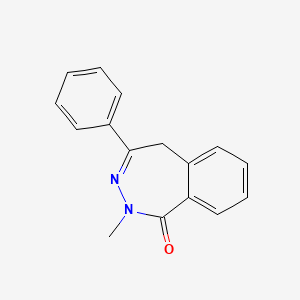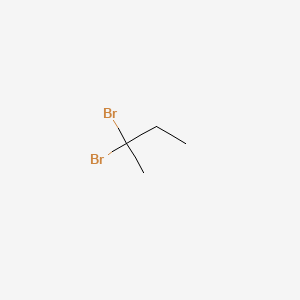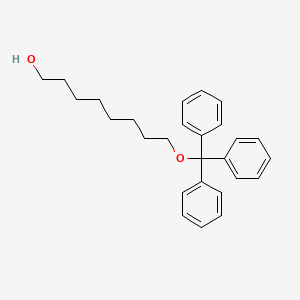
Di-t-butyl(trimethylsilyl)phosphin
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Di-t-butyl(trimethylsilyl)phosphin is a tertiary phosphine compound characterized by the presence of bulky tert-butyl and trimethylsilyl groups attached to a phosphorus atom. This compound is of significant interest in organophosphorus chemistry due to its unique steric and electronic properties, which make it a valuable ligand in various catalytic processes.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Di-t-butyl(trimethylsilyl)phosphin can be synthesized through the reaction of chlorophosphines with Grignard reagents. For instance, the interaction of chlorophosphines with tert-butylmagnesium chloride and trimethylsilyl chloride under controlled conditions yields this compound . The reaction typically requires an inert atmosphere, such as nitrogen or argon, to prevent oxidation and hydrolysis of the reactive intermediates.
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis. This includes optimizing reaction conditions, such as temperature, pressure, and reagent concentrations, to achieve higher yields and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and safety.
Analyse Des Réactions Chimiques
Types of Reactions
Di-t-butyl(trimethylsilyl)phosphin undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Substitution: It can participate in nucleophilic substitution reactions, where the phosphorus atom attacks electrophilic centers.
Coordination: As a ligand, it can coordinate with transition metals to form complexes.
Common Reagents and Conditions
Common reagents used in reactions with this compound include oxidizing agents like hydrogen peroxide for oxidation reactions and alkyl halides for substitution reactions. The reactions are typically carried out under anhydrous conditions to prevent hydrolysis.
Major Products
The major products formed from these reactions include phosphine oxides, substituted phosphines, and metal-phosphine complexes. These products are valuable intermediates in organic synthesis and catalysis.
Applications De Recherche Scientifique
Di-t-butyl(trimethylsilyl)phosphin has several scientific research applications:
Chemistry: It is used as a ligand in transition metal catalysis, facilitating various organic transformations such as cross-coupling reactions.
Biology: The compound’s derivatives are explored for their potential biological activities, including enzyme inhibition.
Medicine: Research is ongoing to investigate its potential as a therapeutic agent, particularly in the development of novel drugs.
Industry: It is employed in the synthesis of fine chemicals and materials, including polymers and pharmaceuticals.
Mécanisme D'action
The mechanism by which di-t-butyl(trimethylsilyl)phosphin exerts its effects primarily involves its role as a ligand. The bulky tert-butyl and trimethylsilyl groups create a steric environment that influences the reactivity and selectivity of the metal center in catalytic processes. The phosphorus atom acts as a nucleophile, coordinating with metal centers and facilitating various catalytic cycles.
Comparaison Avec Des Composés Similaires
Similar Compounds
Tri-tert-butylphosphine: Similar in structure but lacks the trimethylsilyl group.
Di-tert-butylphosphine: Contains two tert-butyl groups but no trimethylsilyl group.
Trimethylsilylphosphine: Contains a trimethylsilyl group but lacks the bulky tert-butyl groups.
Uniqueness
Di-t-butyl(trimethylsilyl)phosphin is unique due to the combination of both tert-butyl and trimethylsilyl groups, which provide a distinct steric and electronic environment. This uniqueness enhances its performance as a ligand in catalytic processes, offering improved selectivity and reactivity compared to similar compounds.
Propriétés
Numéro CAS |
42491-34-9 |
|---|---|
Formule moléculaire |
C11H27PSi |
Poids moléculaire |
218.39 g/mol |
Nom IUPAC |
ditert-butyl(trimethylsilyl)phosphane |
InChI |
InChI=1S/C11H27PSi/c1-10(2,3)12(11(4,5)6)13(7,8)9/h1-9H3 |
Clé InChI |
YRTUSXQDCPTEKJ-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)P(C(C)(C)C)[Si](C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


